molecular formula C11H9NO2 B12617168 2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile CAS No. 919088-04-3

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile

Cat. No.: B12617168
CAS No.: 919088-04-3
M. Wt: 187.19 g/mol
InChI Key: AULVVVRFESPXJD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile is an organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran ring, a hydroxyethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile typically involves the reaction of 2-hydroxyethyl benzofuran with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonitrile group can be reduced to form an amine derivative.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(2-carboxyethyl)-1-benzofuran-5-carbonitrile.

    Reduction: Formation of 2-(2-aminoethyl)-1-benzofuran-5-carbonitrile.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group instead of a benzofuran ring.

    2-Hydroxyethyl acrylate: Similar in having a hydroxyethyl group but differs in the presence of an acrylate group instead of a benzofuran ring.

    2-Hydroxyethyl piperidine: Similar in having a hydroxyethyl group but differs in the presence of a piperidine ring instead of a benzofuran ring.

Uniqueness

2-(2-Hydroxyethyl)-1-benzofuran-5-carbonitrile is unique due to the combination of the benzofuran ring and the carbonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

919088-04-3

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C11H9NO2/c12-7-8-1-2-11-9(5-8)6-10(14-11)3-4-13/h1-2,5-6,13H,3-4H2

InChI Key

AULVVVRFESPXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(O2)CCO

Origin of Product

United States

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